molecular formula C5H3F2IN2O2 B10907566 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylic acid

1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylic acid

Cat. No.: B10907566
M. Wt: 287.99 g/mol
InChI Key: CJKZJFGJEFWLOL-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylic acid is a chemical compound that features a pyrazole ring substituted with difluoromethyl, iodo, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylic acid typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1H-pyrazole-3-carboxylic acid with difluoromethyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts has streamlined the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The iodo group can participate in halogen bonding, further stabilizing the interaction with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-(Difluoromethyl)-4-iodo-1H-pyrazole-3-carboxylic acid is unique due to the presence of both difluoromethyl and iodo groups on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H3F2IN2O2

Molecular Weight

287.99 g/mol

IUPAC Name

1-(difluoromethyl)-4-iodopyrazole-3-carboxylic acid

InChI

InChI=1S/C5H3F2IN2O2/c6-5(7)10-1-2(8)3(9-10)4(11)12/h1,5H,(H,11,12)

InChI Key

CJKZJFGJEFWLOL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1C(F)F)C(=O)O)I

Origin of Product

United States

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